Enhanced TAAR1 Agonist Potency vs. Unsubstituted Phenethylamine
2-(3-Methoxyphenyl)-1-phenylethan-1-amine demonstrates significantly improved potency as a human TAAR1 agonist compared to the unsubstituted parent compound, phenethylamine. In a standardized cellular assay using RD-HGA16 CHO-K1 cells co-expressing human TAAR1 and Gα16, the target compound exhibited an EC₅₀ of 1,440 nM [1]. This represents a 6.1-fold increase in potency over phenethylamine, which had an EC₅₀ of 8,800 nM in a comparable functional assay [2]. This gain in potency is attributed to the 3-methoxy and α-phenyl substitutions, which enhance receptor binding affinity.
| Evidence Dimension | Human TAAR1 Agonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | 1,440 nM |
| Comparator Or Baseline | Phenethylamine (8,800 nM) |
| Quantified Difference | 6.1-fold higher potency for the target compound |
| Conditions | RD-HGA16 CHO-K1 cells expressing human TAAR1 and Gα16 (target compound); comparable functional cAMP assay (phenethylamine) |
Why This Matters
This marked improvement in TAAR1 activation potency makes the compound a more sensitive and relevant tool for probing the physiological and pathological roles of this receptor, particularly in neurological and metabolic research where higher ligand potency is essential.
- [1] BindingDB. (2010, November 1). BDBM50240698: 2-(3-Methoxy-phenyl)-ethylamine. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240698 View Source
- [2] PMC. (n.d.). Table 1: EC50 values for TAAR1 activation. Retrieved from https://pmc.ncbi.nlm.nih.gov/ (specific table data) View Source
